N-Hydroxytyrosine
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Overview
Description
N-Hydroxytyrosine is a derivative of L-tyrosine, an amino acid that plays a crucial role in various biological processes. This compound is characterized by the replacement of one of the amino hydrogen atoms with a hydroxy group.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Hydroxytyrosine can be synthesized through various methods. One common approach involves the hydroxylation of L-tyrosine using specific enzymes or chemical reagents. For instance, the Sharpless aminohydroxylation method has been employed to synthesize enantio-pure this compound. This method involves the oxidation of a cinnamate derivative to yield an optically active diol, which is then converted to the desired aminohydroxy compound .
Industrial Production Methods
Industrial production of this compound often involves biotechnological approaches, such as the use of genetically engineered microorganisms. These microorganisms can be designed to express enzymes that catalyze the hydroxylation of L-tyrosine, leading to the efficient production of this compound .
Chemical Reactions Analysis
Types of Reactions
N-Hydroxytyrosine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding amine.
Substitution: This compound can participate in substitution reactions, where the hydroxy group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation can yield quinones, while reduction can produce amines. Substitution reactions can lead to a variety of functionalized derivatives .
Scientific Research Applications
N-Hydroxytyrosine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex molecules and as a reagent in various chemical reactions.
Biology: this compound is studied for its role in metabolic pathways and its potential as a biomarker for certain diseases.
Medicine: This compound has shown promise in the development of new pharmaceuticals, particularly in the treatment of neurodegenerative diseases and cancer.
Industry: This compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds
Mechanism of Action
The mechanism of action of N-Hydroxytyrosine involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of certain enzymes, thereby modulating biochemical pathways. In the context of its antimicrobial activity, this compound targets bacterial cell walls and membranes, disrupting their integrity and leading to cell death .
Comparison with Similar Compounds
N-Hydroxytyrosine can be compared to other similar compounds, such as hydroxytyrosol and oleuropein. While all these compounds share a hydroxy group, their structures and biological activities differ. Hydroxytyrosol, for example, is known for its potent antioxidant properties, whereas oleuropein has significant antimicrobial activity.
List of Similar Compounds
- Hydroxytyrosol
- Oleuropein
- Tyrosine
- N-Hydroxy-L-tyrosine
This compound stands out due to its versatility and the breadth of its applications, making it a compound of significant interest in both scientific research and industrial applications.
Properties
CAS No. |
64448-49-3 |
---|---|
Molecular Formula |
C9H11NO4 |
Molecular Weight |
197.19 g/mol |
IUPAC Name |
(2S)-2-(hydroxyamino)-3-(4-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C9H11NO4/c11-7-3-1-6(2-4-7)5-8(10-14)9(12)13/h1-4,8,10-11,14H,5H2,(H,12,13)/t8-/m0/s1 |
InChI Key |
CNIUEVQJABPUIJ-QMMMGPOBSA-N |
Isomeric SMILES |
C1=CC(=CC=C1C[C@@H](C(=O)O)NO)O |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)NO)O |
Origin of Product |
United States |
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